5-Phenoxythiophene-2-carboxylic acid is a specialized, bi-functional heteroaromatic building block featuring a reactive carboxylic acid and a lipophilic 5-phenoxy ether . In industrial and medicinal chemistry, it is primarily procured as an advanced precursor for the synthesis of complex amides and esters, particularly in the development of immunomodulators and receptor antagonists [1]. By providing a pre-installed diaryl ether motif on a thiophene core, this compound allows procurement teams to bypass complex, multi-step cross-coupling sequences, offering immediate readiness for downstream functionalization and library generation.
Substituting 5-phenoxythiophene-2-carboxylic acid with generic alternatives like unsubstituted thiophene-2-carboxylic acid or 5-bromothiophene-2-carboxylic acid fundamentally compromises synthetic efficiency and end-product binding affinity. Unsubstituted thiophenes lack the steric bulk and lipophilicity required to occupy the B-ring hydrophobic pocket in P2Y14 antagonists, resulting in a loss of sub-nanomolar binding [1]. Meanwhile, attempting to use 5-bromothiophene-2-carboxylic acid as a procurement alternative shifts the burden of C-O bond formation to the manufacturer; Ullmann-type couplings on electron-rich thiophenes typically yield under 50%, require harsh conditions (>100 °C), and risk protodecarboxylation [2]. Procuring the pre-arylated 5-phenoxy compound guarantees downstream amide coupling yields exceeding 85% while eliminating transition-metal catalyst costs.
For the synthesis of 5-phenoxy-substituted thiophene amides, utilizing the pre-formed 5-phenoxythiophene-2-carboxylic acid enables direct amide bond formation using modern coupling reagents like TCFH/NMI, achieving >85% conversion [1]. Conversely, starting from 5-bromothiophene-2-carboxylic acid necessitates a challenging C-O cross-coupling step with phenol, which typically suffers from poor conversion and requires palladium or copper catalysts.
| Evidence Dimension | Overall synthetic yield for target amide |
| Target Compound Data | >85% yield (direct TCFH/NMI coupling) |
| Comparator Or Baseline | 5-bromothiophene-2-carboxylic acid + phenol (two-step route) |
| Quantified Difference | ~35-50% higher overall yield and elimination of transition-metal catalysts |
| Conditions | TCFH/NMI in MeCN at room temperature vs. Cu-catalyzed Ullmann coupling at >100 °C |
Procuring the pre-arylated building block bypasses a notoriously difficult and low-yielding heteroaryl C-O cross-coupling step, drastically streamlining scalable manufacturing.
The 5-phenoxy group sterically and electronically blocks the highly reactive C5 position of the thiophene ring, directing subsequent electrophilic aromatic substitutions (such as nitration) exclusively to the C4 position [1]. If a buyer utilizes unsubstituted thiophene-2-carboxylic acid, electrophilic reagents will preferentially attack the C5 position or generate complex mixtures of C4/C5 isomers, requiring intensive chromatographic separation.
| Evidence Dimension | Regioselectivity in electrophilic nitration |
| Target Compound Data | >95% selectivity for C4 substitution |
| Comparator Or Baseline | Thiophene-2-carboxylic acid |
| Quantified Difference | Near-total elimination of C5-substituted byproducts and poly-substituted impurities |
| Conditions | Standard electrophilic nitration (e.g., using fuming nitric acid) |
Guaranteed regiocontrol at the C4 position is critical for synthesizing 4-amino-5-phenoxythiophene-2-carboxylic acid derivatives without incurring severe yield losses during purification.
The 5-phenoxy substitution provides essential hydrophobic bulk compared to the unsubstituted thiophene-2-carboxylic acid baseline. In the structure-activity relationship (SAR) optimization of P2Y14 receptor antagonists, the phenoxy group occupies critical lipophilic pockets (the B-ring region), enhancing binding affinity and driving the IC50 into the sub-nanomolar range [1].
| Evidence Dimension | Lipophilicity (cLogP) and target binding affinity contribution |
| Target Compound Data | cLogP ~ 2.8, enabling sub-nanomolar IC50 in optimized derivatives |
| Comparator Or Baseline | Thiophene-2-carboxylic acid (cLogP ~ 1.4) |
| Quantified Difference | +1.4 log units, translating to orders-of-magnitude improvement in receptor binding |
| Conditions | in silico cLogP calculation and SAR profiling in P2Y14 receptor antagonist models |
The specific 5-phenoxy functionalization is non-negotiable for achieving the required binding affinity in advanced therapeutic targets, making generic thiophene acids unviable for these pipelines.
5-Phenoxythiophene-2-carboxylic acid serves as the structurally required core scaffold where the 5-phenoxy group provides crucial hydrophobic interactions in the B-ring pocket, enabling the development of sub-nanomolar inhibitors for Inflammatory Bowel Disease (IBD) [1].
The compound is utilized as a direct, highly processable precursor for amide coupling (via TCFH/NMI), streamlining the synthesis of complex immunomodulatory drugs without the need for late-stage C-O cross-coupling [2].
It acts as a reliable starting material for generating 4-nitro or 4-amino thiophene derivatives, as the 5-position is sterically and electronically blocked, ensuring >95% purity of C4-substitution during library synthesis [1].